
3-Bromo-4-(trifluoromethoxy)phenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-4-(trifluoromethoxy)phenylacetonitrile is a chemical compound with the CAS Number: 2167710-86-1 . It has a molecular weight of 280.04 and its IUPAC name is [3-bromo-4-(trifluoromethoxy)phenyl]acetonitrile . The compound is solid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5BrF3NO/c10-7-5-6(3-4-14)1-2-8(7)15-9(11,12)13/h1-2,5H,3H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . Its molecular weight is 280.04 . More detailed physical and chemical properties might be available in a certificate of analysis or a material safety data sheet provided by the manufacturer.Scientific Research Applications
Enhanced Brightness Emission-Tuned Nanoparticles
This study discusses the use of complexes for initiating Suzuki-Miyaura chain growth polymerization, resulting in heterodisubstituted polyfluorenes. These polyfluorenes were utilized to create stable nanoparticles with bright fluorescence emission, which could be tuned for specific applications through the addition of dyes, showcasing potential applications in materials science and bioimaging (Fischer, Baier, & Mecking, 2013).
Catalytic Deoxytrifluoromethylation of Alcohols
This research highlights a bench-stable trifluoromethylation reagent, phenyl bromodifluoroacetate, used to convert alcohols to trifluoromethanes in a copper-catalyzed reaction. This process simplifies the access to biologically active molecules, indicating its significance in medicinal chemistry, agriculture, and materials science (de Azambuja et al., 2019).
Versatile Fluorinated Building Block
The utility of 3-bromo-1,1,1-trifluoroacetone as a fluorinated building block for synthesizing various trifluoromethylated compounds is discussed. Its application in creating different classes of trifluoromethylated aliphatic compounds and heterocycles underlines its versatility in synthetic organic chemistry (Lui, Marhold, & Rock, 1998).
Aryne Route to Naphthalenes
This paper presents a method for generating and trapping aryne intermediates from bromo(trifluoromethoxy)benzenes, leading to the synthesis of naphthalenes. This innovative approach offers new pathways in the synthesis of complex organic structures, showcasing the compound's utility in advanced synthetic methods (Schlosser & Castagnetti, 2001).
Organic/Inorganic Semiconductor Hybrid Particles
This study demonstrates the synthesis of cadmium selenide quantum dots stabilized by functionalized polyfluorenes, indicating the potential of these materials in creating advanced semiconductor devices. The method allows for efficient energy transfer from the polyfluorene layer to the inorganic quantum dot, highlighting applications in optoelectronics (de Roo et al., 2014).
properties
IUPAC Name |
2-[3-bromo-4-(trifluoromethoxy)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO/c10-7-5-6(3-4-14)1-2-8(7)15-9(11,12)13/h1-2,5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEOCODDJNYVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(trifluoromethoxy)phenylacetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

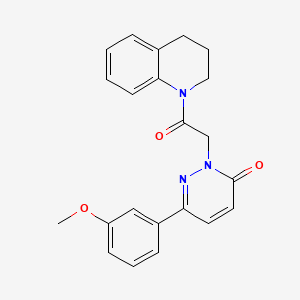
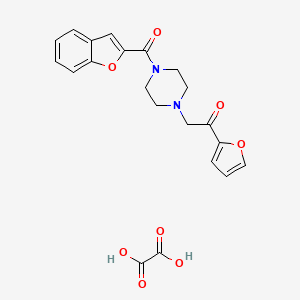
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-phenoxyfuran-2-carboxamide](/img/structure/B2941400.png)
![5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2941403.png)
![2-(benzo[d]isoxazol-3-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)acetamide](/img/structure/B2941404.png)
![1-[4-(Trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B2941407.png)
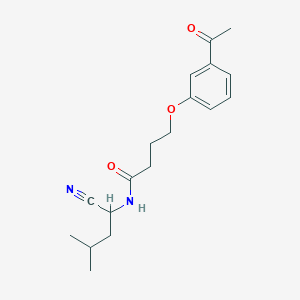
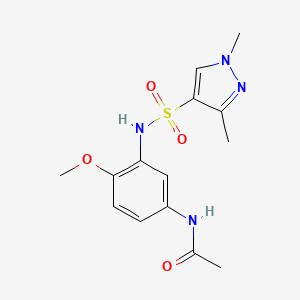
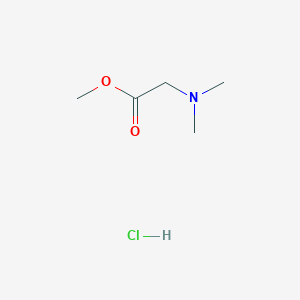
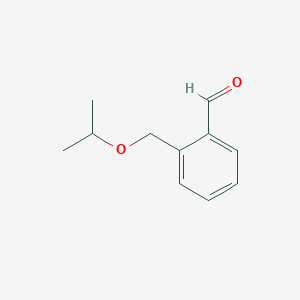
![2-(4-Fluorophenyl)-4-methyl-N-[1-(2-methylphenyl)ethyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2941417.png)
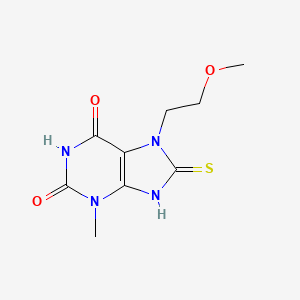
![3,4-difluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2941419.png)
